molecular formula C10H19N3O3 B7168224 [1-(2-Methyl-1,4-oxazepan-4-yl)-1-oxopropan-2-yl]urea

[1-(2-Methyl-1,4-oxazepan-4-yl)-1-oxopropan-2-yl]urea

Cat. No.: B7168224
M. Wt: 229.28 g/mol
InChI Key: YPKYQAFJBIVSFF-UHFFFAOYSA-N
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Description

[1-(2-Methyl-1,4-oxazepan-4-yl)-1-oxopropan-2-yl]urea is a chemical compound with a unique structure that includes an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Methyl-1,4-oxazepan-4-yl)-1-oxopropan-2-yl]urea typically involves the reaction of 2-methyl-1,4-oxazepane with isocyanate derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Methyl-1,4-oxazepan-4-yl)-1-oxopropan-2-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazepane ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with additional oxygen functionalities, while reduction can produce simpler amine derivatives.

Scientific Research Applications

[1-(2-Methyl-1,4-oxazepan-4-yl)-1-oxopropan-2-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [1-(2-Methyl-1,4-oxazepan-4-yl)-1-oxopropan-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine: A related compound with a similar oxazepane ring structure.

    4-Hydroxy-2-quinolones: Compounds with a different core structure but similar biological activities.

Uniqueness

[1-(2-Methyl-1,4-oxazepan-4-yl)-1-oxopropan-2-yl]urea is unique due to its specific combination of an oxazepane ring and a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[1-(2-methyl-1,4-oxazepan-4-yl)-1-oxopropan-2-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-7-6-13(4-3-5-16-7)9(14)8(2)12-10(11)15/h7-8H,3-6H2,1-2H3,(H3,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKYQAFJBIVSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCO1)C(=O)C(C)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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